molecular formula C9H11NO2 B102801 2-(3-Methoxyphenyl)acetamide CAS No. 18463-71-3

2-(3-Methoxyphenyl)acetamide

Cat. No.: B102801
CAS No.: 18463-71-3
M. Wt: 165.19 g/mol
InChI Key: HPKKEDGOBIXMHS-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)acetamide is an organic compound with the molecular formula C9H11NO2. It is also known as 3-Methoxybenzeneacetamide. This compound is characterized by the presence of a methoxy group attached to the benzene ring and an acetamide group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)acetamide typically involves the reaction of 3-methoxybenzylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{3-Methoxybenzylamine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.

    Reduction: The acetamide group can be reduced to form amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed:

Scientific Research Applications

2-(3-Methoxyphenyl)acetamide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    2-(4-Methoxyphenyl)acetamide: Similar structure but with the methoxy group at the para position.

    3-Methoxybenzamide: Lacks the acetamide group but has a similar aromatic structure.

    2-Methoxyphenylacetamide: Similar structure but with the methoxy group at the ortho position.

Uniqueness: 2-(3-Methoxyphenyl)acetamide is unique due to the specific positioning of the methoxy group at the meta position, which influences its chemical reactivity and biological activity. This positioning can lead to different interaction patterns with molecular targets compared to its isomers .

Properties

IUPAC Name

2-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKKEDGOBIXMHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379307
Record name 2-(3-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18463-71-3
Record name 2-(3-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does 2-(3-Methoxyphenyl)acetamide exhibit any biological activity?

A1: While this compound itself did not show significant toxicity against Meloidogyne hapla, Pythium irregulare, and Verticillium dahliae at concentrations up to 1.0 mg/mL [], it is a degradation product of glucolimnanthin. This glucosinolate, found in Meadowfoam (Limnanthes alba) seed meal, breaks down into various compounds, some of which demonstrate interesting biological activities, particularly against soilborne pathogens [].

Q2: What is the role of hydrogen bonding in the crystal structure of this compound?

A2: this compound crystallizes in a pattern similar to other 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides []. The crystal structure is characterized by the formation of ribbons. These ribbons are generated by N-H...O and C-H...O hydrogen bonds linking individual molecules of this compound []. This hydrogen bonding pattern highlights the importance of intermolecular interactions in the solid-state structure of this compound.

Q3: Are there any known structural analogues of this compound with differing biological activities?

A3: Yes, the research highlights that a structurally similar degradation product of glucolimnanthin, 3-methoxybenzyl isothiocyanate, exhibited considerably higher toxicity against Meloidogyne hapla, Pythium irregulare, and Verticillium dahliae compared to this compound []. This difference in activity suggests that modifications to the functional groups attached to the benzene ring can significantly impact the biological properties of these compounds.

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